molecular formula C9H9F2NO B3301725 (r)-6,8-Difluorochroman-4-amine CAS No. 912260-01-6

(r)-6,8-Difluorochroman-4-amine

Cat. No.: B3301725
CAS No.: 912260-01-6
M. Wt: 185.17
InChI Key: ZKIGFYDHFRNAMR-MRVPVSSYSA-N
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Description

(R)-6,8-Difluorochroman-4-amine (CAS 162473-03-2) is a chiral chemical intermediate of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a critical precursor in the synthesis of more complex molecules with potential biological activity. Its primary researched application is in the development of cardiovascular agents, specifically as a key intermediate in the production of (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride, a compound investigated for its ability to reduce the hydroxylation of dopamine to noradrenaline, which is a therapeutic target for disorders like hypertension and chronic heart failure . The stereochemistry of the compound is crucial for its biological interaction, and the (R)-enantiomer is specifically utilized to ensure the desired pharmacological effect in final active compounds . The molecular formula of the freebase is C9H9F2NO , and it is commonly handled as a stable hydrochloride salt (C9H10ClF2NO) . Researchers employ this high-purity building block to explore new pathways in drug discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIGFYDHFRNAMR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,8-Difluorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the chroman ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amination: The introduction of the amine group at the 4-position can be carried out using reductive amination techniques. Common reagents include sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

®-6,8-Difluorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can be used to modify the amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

®-6,8-Difluorochroman-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of ®-6,8-Difluorochroman-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

Difluorochroman-4-amine derivatives differ primarily in the positions of fluorine atoms on the chroman ring. Below is a comparison of key isomers:

Compound Name CAS Number Fluorine Positions Molecular Weight (g/mol) Purity (%) Key Applications
(R)-6,8-Difluorochroman-4-amine Not explicitly provided 6, 8 185.17 (inferred) >95 Research, pharmaceutical intermediates
(S)-5,8-Difluorochroman-4-amine 1018978-95-4 5, 8 185.17 95 R&D (limited to supervised use)
(R)-7,8-Difluorochroman-4-amine 1213550-52-7 7, 8 185.17 >95 Medical intermediates
7,8-Difluorochroman-4-amine 886762-83-0 7, 8 185.17 95+ Medical intermediates
(S)-6,7-Difluorochroman-4-amine 1213126-25-0 6, 7 185.17 N/A Custom synthesis

Key Observations :

  • Positional Effects : Fluorine at position 6 (vs. 5 or 7) may alter electronic properties and steric interactions, impacting reactivity and binding affinity in pharmacological contexts.
  • Enantiomeric Differences : The (R)-configuration of the target compound could confer distinct biological activity compared to (S)-isomers (e.g., (S)-5,8-Difluorochroman-4-amine) .

Physicochemical Properties

All difluorochroman-4-amine derivatives share a core structure, leading to similar molecular weights and solubility profiles. However, fluorine positioning influences polarity and stability:

  • Boiling Point/Storage : Most derivatives require storage at 2–8°C under inert gas to prevent degradation .
  • Solubility: Limited data, but analogs like (S)-5,8-Difluorochroman-4-amine are typically handled in ventilated environments to avoid dust inhalation, suggesting low water solubility .

Biological Activity

(R)-6,8-Difluorochroman-4-amine is a chiral compound belonging to the chroman family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8F2N
  • Molecular Weight : Approximately 195.18 g/mol

The presence of fluorine atoms at the 6 and 8 positions enhances the compound's stability and bioactivity, making it a significant candidate for various pharmacological applications.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in disease processes. Notably, it has been identified as a potent inhibitor of gastric H/K-ATPase, which plays a crucial role in gastric acid secretion. This mechanism is particularly relevant in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.

Table 1: Biological Activity Summary

Activity Target Effect Reference
H/K-ATPase InhibitionGastric H/K-ATPaseReduces gastric acid secretion
Anti-inflammatoryVarious pathwaysDecreases inflammation markers
AnticancerCancer cell linesInduces apoptosis

Case Study 1: Inhibition of Gastric Acid Secretion

In a study examining the effects of this compound on gastric acid secretion, researchers found that the compound competitively inhibited H/K-ATPase activity in vitro. The results indicated a significant reduction in acid secretion at concentrations as low as 10 µM, suggesting its potential utility in treating GERD .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound using ovarian cancer cell lines. The compound was shown to induce apoptosis through mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production. A concentration-dependent increase in ROS was observed, leading to cell cycle arrest and subsequent cell death .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown no significant adverse effects at therapeutic doses in animal models. Further studies are warranted to establish its safety profile in humans.

Q & A

Q. How can enantioselective synthesis of (R)-6,8-Difluorochroman-4-amine be optimized for high chiral purity?

Methodological approaches include asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or resolution via diastereomeric salt formation with chiral acids (e.g., tartaric acid). Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. Intermediate purification via column chromatography with chiral stationary phases can enhance enantiomeric excess (ee) .

Q. What analytical techniques are recommended for assessing purity and enantiomeric excess?

  • HPLC with chiral columns (e.g., Chiralpak AD-H or OD-H) using hexane/isopropanol mobile phases for ee determination.
  • LC-MS/MS (e.g., C18 columns, electrospray ionization) for purity assessment and detection of fluorinated byproducts .
  • 19F NMR to confirm fluorination positions and quantify residual solvents .

Q. How can fluorinated byproduct formation during synthesis be mitigated?

  • Use anhydrous reaction conditions to prevent hydrolysis of fluorinated intermediates.
  • Optimize stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) to avoid over-fluorination.
  • Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How does the 6,8-difluoro substitution pattern influence physicochemical properties compared to mono-fluorinated analogs?

  • Lipophilicity : Increased logP due to dual fluorination enhances membrane permeability but may reduce aqueous solubility.
  • pKa modulation : Fluorine's electron-withdrawing effects lower the amine's basicity, altering protonation states in biological systems.
  • Conformational rigidity : Steric and electronic effects from ortho-fluorine substituents restrict chroman ring flexibility, impacting receptor binding .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Docking studies (AutoDock Vina, Schrödinger) using cryo-EM or X-ray structures of target proteins (e.g., GPCRs or ion channels).
  • MD simulations (AMBER, GROMACS) to assess binding stability and fluorine-mediated hydrophobic interactions.
  • DFT calculations (Gaussian) to evaluate electronic effects on amine reactivity and hydrogen-bonding potential .

Q. How can contradictions in reported biological activity data be resolved?

  • Meta-analysis of assay conditions: Differences in cell lines, buffer pH, or incubation times may explain variability.
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Control for stereochemical integrity : Verify ee of test compounds to rule out enantiomer-driven discrepancies .

Q. What chiral resolution techniques are effective for isolating this compound from racemic mixtures?

  • Dynamic kinetic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems.
  • Preparative SFC (supercritical fluid chromatography) with cellulose-based chiral columns for high-throughput separation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(r)-6,8-Difluorochroman-4-amine

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